molecular formula C13H10N2O6S B14150207 1-[(Benzenesulfonyl)methyl]-2,4-dinitrobenzene CAS No. 89303-44-6

1-[(Benzenesulfonyl)methyl]-2,4-dinitrobenzene

Cat. No.: B14150207
CAS No.: 89303-44-6
M. Wt: 322.30 g/mol
InChI Key: NFHAGVDGUPHANK-UHFFFAOYSA-N
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Description

1-[(Benzenesulfonyl)methyl]-2,4-dinitrobenzene is an organic compound characterized by the presence of a benzenesulfonyl group attached to a dinitrobenzene moiety

Preparation Methods

The synthesis of 1-[(Benzenesulfonyl)methyl]-2,4-dinitrobenzene typically involves the reaction of benzenesulfonyl chloride with 2,4-dinitrotoluene under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the product .

Industrial production methods may involve similar synthetic routes but on a larger scale, with additional steps for purification and quality control to ensure the consistency and safety of the final product .

Chemical Reactions Analysis

1-[(Benzenesulfonyl)methyl]-2,4-dinitrobenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in the formation of amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzenesulfonyl group can be replaced by other nucleophiles.

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, and oxidizing agents like potassium permanganate for oxidation . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(Benzenesulfonyl)methyl]-2,4-dinitrobenzene has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamides and other sulfonyl-containing compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or pathways involved in disease processes.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-[(Benzenesulfonyl)methyl]-2,4-dinitrobenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or modulation of signaling pathways, contributing to its biological effects .

Comparison with Similar Compounds

Similar compounds to 1-[(Benzenesulfonyl)methyl]-2,4-dinitrobenzene include other benzenesulfonyl derivatives and dinitrobenzene compounds. For example:

    Benzenesulfonyl chloride: Used in the synthesis of sulfonamides and other sulfonyl-containing compounds.

    2,4-Dinitrotoluene: A precursor in the synthesis of various nitroaromatic compounds.

Properties

CAS No.

89303-44-6

Molecular Formula

C13H10N2O6S

Molecular Weight

322.30 g/mol

IUPAC Name

1-(benzenesulfonylmethyl)-2,4-dinitrobenzene

InChI

InChI=1S/C13H10N2O6S/c16-14(17)11-7-6-10(13(8-11)15(18)19)9-22(20,21)12-4-2-1-3-5-12/h1-8H,9H2

InChI Key

NFHAGVDGUPHANK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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